molecular formula C14H21NO B14576845 N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide CAS No. 61455-14-9

N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide

Cat. No.: B14576845
CAS No.: 61455-14-9
M. Wt: 219.32 g/mol
InChI Key: XYHLZTWLQVRVOP-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a substituted pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide typically involves the reaction of 2,4-dimethyl-4-phenylpentan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,4-Dimethyl-4-phenylpentan-2-amine+Formic acidThis compound+Water\text{2,4-Dimethyl-4-phenylpentan-2-amine} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} 2,4-Dimethyl-4-phenylpentan-2-amine+Formic acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethyl-4-phenylpentan-2-yl)acetamide
  • N-(2,4-Dimethyl-4-phenylpentan-2-yl)benzamide

Uniqueness

N-(2,4-Dimethyl-4-phenylpentan-2-yl)formamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Properties

CAS No.

61455-14-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,4-dimethyl-4-phenylpentan-2-yl)formamide

InChI

InChI=1S/C14H21NO/c1-13(2,10-14(3,4)15-11-16)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16)

InChI Key

XYHLZTWLQVRVOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)NC=O)C1=CC=CC=C1

Origin of Product

United States

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